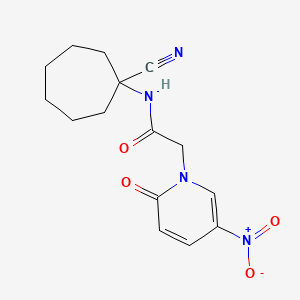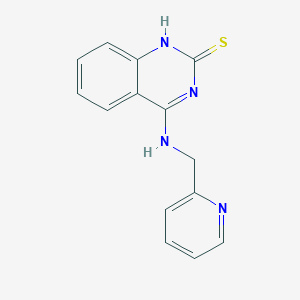
4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinazolinones and quinazolines are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The synthesis of quinazolinones will be classified into three categories based on the substitution patterns of the ring system: 2-Substituted-4 (3H)-quinazolinones, 3-Substituted-4 (3H)-quinazolinones, 2,3-Disubstituted-4 (3H)-quinazolinones .Chemical Reactions Analysis
Quinazolinones and quinazolines possess a wide range of biological properties and are noteworthy in medicinal chemistry . They have inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .科学的研究の応用
Synthesis of Quinazolinone Derivatives
Quinazolinone derivatives, including “4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione”, have been synthesized for various purposes. They have diverse biological properties, which makes them interesting for scientific research . The methods of preparation of 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone, and 2,3-disubstituted-4(3H)-quinazolinone derivatives have been summarized .
Biological Properties
Quinazolinone derivatives reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . These properties make them valuable in the field of medicinal chemistry.
Chemical Reactions
The chemical reactions of 4(3H)-quinazolinone derivatives have been studied, including the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and others .
Synthesis of Quinazolin-2,4(1H,3H)-diones
A new route for the synthesis of quinazolin-2,4(1H,3H)-diones substituted by pyridyl/quinolinyl moiety in position 3 has been developed . This method involves an annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl) ureas .
Antioxidant Activity
Some synthetic quinazoline-2,4-diones, which could potentially include “4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione”, have shown antioxidant activity . They behave as reducing agents over the DPPH radical .
Open Science Research
The compound “Oprea1_685157” could potentially be used in open science research. Open science emphasizes efforts to make the scientific research process more inclusive, engaging both inside and outside actors in the research process .
作用機序
Target of Action
The primary targets of the compound 4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione, also known as Oprea1_685157, are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
Oprea1_685157 interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activity . The compound’s molecular structure allows it to bind to the active sites of these enzymes, preventing them from catalyzing the breakdown of carbohydrates. This interaction results in a decrease in the rate of carbohydrate digestion .
Biochemical Pathways
By inhibiting α-amylase and α-glucosidase, Oprea1_685157 affects the carbohydrate digestion pathway. The downstream effect of this inhibition is a slower release and absorption of glucose in the intestines. This can help regulate blood sugar levels, particularly after meals, which is beneficial for managing conditions like diabetes .
Pharmacokinetics
Like other quinazoline derivatives, it is expected to have good bioavailability .
Result of Action
The primary result of Oprea1_685157’s action is the inhibition of α-amylase and α-glucosidase, leading to a slower digestion and absorption of carbohydrates. This can result in a more gradual increase in blood sugar levels after meals, which can be beneficial for individuals with diabetes .
特性
IUPAC Name |
4-(pyridin-2-ylmethylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14-17-12-7-2-1-6-11(12)13(18-14)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJHRKNESMNBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

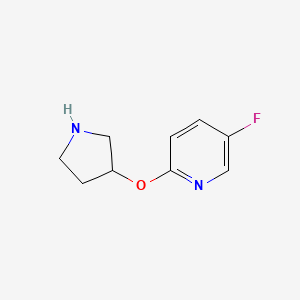

![1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2424493.png)
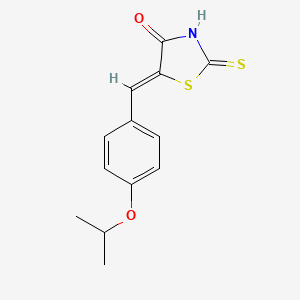
![N-[[4-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2424496.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424498.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2424499.png)
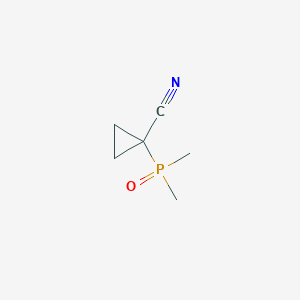
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole](/img/structure/B2424503.png)
![4-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B2424504.png)
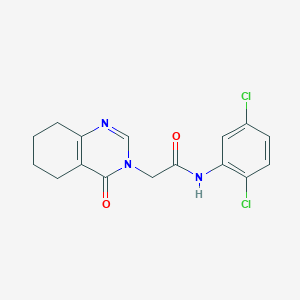
![(4-Methylsulfanylphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone](/img/structure/B2424509.png)

